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9-Iodo-9-phenyl-9H-fluorene

Cat. No.: B13133258
M. Wt: 368.2 g/mol
InChI Key: BQCJTUQTLMXSLU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Organoiodine Compounds in Fluorene (B118485) Chemistry

The study of organoiodine compounds dates back to the 19th century, with the first polyvalent organoiodine compound, (dichloroiodo)benzene, being reported in 1886. wiley-vch.de These compounds are often utilized in organic synthesis due to the unique reactivity of the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, making organoiodides excellent leaving groups in nucleophilic substitution reactions and precursors for organometallic reagents. While industrially produced on a smaller scale compared to other organohalides, organoiodine intermediates are common in laboratory-scale synthesis for their facility in forming and cleaving the C-I bond. wikipedia.org

Fluorene chemistry, on the other hand, has gained significant traction more recently, driven by the unique electronic and photophysical properties of the fluorene scaffold. researchgate.net The fluorene molecule features a planar, rigid, and aromatic structure, which forms the basis for a wide range of functional materials. researchgate.net A key feature of the fluorene scaffold is the reactivity of its C-9 position. mdpi.comresearchgate.net This benzylic position is susceptible to substitution, allowing for the introduction of one or two substituents, which can be used to tune the molecule's properties or to prevent oxidation and ensure long-term stability of materials. researchgate.netmdpi.com

The convergence of these two fields—organoiodine chemistry and fluorene chemistry—has led to the development of various iodinated fluorene derivatives. Iodination of the fluorene scaffold can occur at the aromatic rings (commonly positions 2 and 7) or at the C-9 position. mdpi.com Compounds iodinated at the aromatic rings are valuable building blocks for creating extended π-conjugated systems via cross-coupling reactions. Iodination at the C-9 position, as in 9-Iodo-9-phenyl-9H-fluorene, creates a highly reactive site. This C-9 iodide is an excellent leaving group, making the compound a potent precursor for introducing a variety of functional groups through substitution reactions, thereby enabling the synthesis of complex, 9,9-disubstituted fluorene derivatives.

Significance of the Fluorene Scaffold in Contemporary Chemical Research

The fluorene scaffold is a versatile and crucial building block in modern chemical research, primarily due to its distinctive physicochemical properties. mdpi.com Its rigid, planar biphenyl (B1667301) structure imparts significant thermal stability and a high fluorescence quantum yield, making it an attractive component for advanced materials. entrepreneur-cn.com The ability to readily modify the fluorene core at its various reactive sites, especially the C-9 position, allows for precise tuning of its electronic and optical properties. researchgate.netmdpi.com

In materials science , fluorene derivatives are cornerstones in the development of organic electronics. They are widely used in:

Organic Light-Emitting Diodes (OLEDs) : Fluorene-based polymers and small molecules are highly valued for their strong blue luminescence, high charge carrier mobility, and excellent film-forming properties, making them essential materials for creating efficient and bright display technologies. acs.org

Organic Photovoltaics (OPVs) and Perovskite Solar Cells : The electron-rich nature of the fluorene unit makes it an excellent component for hole-transporting materials (HTMs). entrepreneur-cn.comacs.org These materials are critical for efficiently extracting and transporting positive charge carriers (holes) generated in the active layer of solar cells, thereby improving device efficiency and stability. entrepreneur-cn.com

Organic Field-Effect Transistors (OFETs) : The high charge mobility of fluorene-based compounds makes them suitable for use as semiconductors in OFETs, which are fundamental components of modern organic electronics. acs.org

In medicinal chemistry and biochemistry , the fluorene scaffold is present in various biologically active compounds. Research has shown that fluorene derivatives possess a range of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties, making them a significant area of investigation for drug development. entrepreneur-cn.com Fluorenone, an oxidized derivative, serves as a precursor for synthesizing anti-cancer drugs and antispasmodics. entrepreneur-cn.com Furthermore, the inherent fluorescence of the fluorene core makes it a valuable tool for creating fluorescent probes for bioimaging. researchgate.net

The following table provides an overview of the applications of fluorene derivatives in various research fields.

Research FieldApplicationKey Properties Exploited
Materials Science Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells, Organic Field-Effect Transistors (OFETs) researchgate.netacs.orgHigh fluorescence, charge carrier mobility, thermal stability, tunable electronics. entrepreneur-cn.com
Drug Development Anti-tumor, anti-inflammatory, antibacterial agents. entrepreneur-cn.comBioactivity, ability to interact with biological targets.
Biochemistry Fluorescent probes for bioimaging. researchgate.netInherent fluorescence, photostability.
Organic Synthesis Versatile building block for complex molecules and polymers. researchgate.netMultiple reactive sites (C-2, C-7, C-9) for functionalization. mdpi.com

Overview of Research Trajectories for this compound

Direct research focusing exclusively on this compound is limited, as the compound is primarily regarded as a synthetic intermediate rather than a final functional material. Its significance lies in its potential as a precursor for creating highly functionalized, sterically hindered 9,9-disubstituted fluorenes. The primary research trajectory for this compound is its use in synthetic organic chemistry to access complex molecular architectures.

The synthesis of this compound would typically proceed from 9-fluorenone. The first step involves a Grignard reaction with phenylmagnesium bromide or a similar organometallic reagent to form the precursor, 9-phenyl-9-fluorenol (B15170). iastate.edu Subsequent conversion of the hydroxyl group to an iodide, a common transformation in organic synthesis, would yield the target compound.

The research utility of this compound stems from the lability of the C-I bond at the C-9 position. This makes it an excellent electrophile for reactions with a wide array of nucleophiles. Potential research applications and synthetic pathways include:

Synthesis of Asymmetric 9,9-Disubstituted Fluorenes : The compound serves as a key intermediate for introducing a second, different substituent at the C-9 position. This allows for the creation of asymmetric fluorenes with tailored steric and electronic properties, which is crucial for applications like spirobifluorene-based materials used in OLEDs and photovoltaics. acs.org

Precursor for Organometallic Reagents : It could potentially be used to generate a 9-phenyl-9-fluorenyl organometallic species, which could then be used in various coupling reactions to build more complex structures.

Mechanistic Studies : The reactivity of this compound could be investigated to study the mechanisms of nucleophilic substitution at a sterically hindered tertiary carbon center.

The table below outlines a plausible synthetic route and subsequent reactions for this compound, highlighting its role as a versatile intermediate.

Reaction StageReactantsProductResearch Significance
Synthesis of Precursor 9-Fluorenone, Phenylmagnesium Bromide iastate.edu9-Phenyl-9-fluorenolAccessing the tertiary alcohol necessary for introducing the iodo group.
Synthesis of Target Compound 9-Phenyl-9-fluorenol, Iodinating Agent (e.g., HI, P/I₂)This compound Formation of a reactive intermediate with an excellent leaving group at the C-9 position.
Nucleophilic Substitution This compound, Nucleophile (e.g., R-O⁻, R-NH₂, CN⁻)9-Phenyl-9-substituted-9H-fluoreneA key step to create diverse, asymmetrically substituted fluorene derivatives for materials and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13I B13133258 9-Iodo-9-phenyl-9H-fluorene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13I

Molecular Weight

368.2 g/mol

IUPAC Name

9-iodo-9-phenylfluorene

InChI

InChI=1S/C19H13I/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H

InChI Key

BQCJTUQTLMXSLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)I

Origin of Product

United States

Reactivity and Mechanistic Studies of 9 Iodo 9 Phenyl 9h Fluorene in Organic Transformations

Carbon-Iodine Bond Activation and Reactivity at C9

The reactivity of 9-Iodo-9-phenyl-9H-fluorene is dominated by the nature of the carbon-iodine (C-I) bond at the sterically hindered C9 position. The C-I bond is relatively weak and highly polarizable, facilitating its cleavage under various reaction conditions. Activation of this bond is the initial step for a range of synthetic applications, proceeding through pathways such as nucleophilic substitution, reductive elimination, and oxidative addition.

Nucleophilic Substitution Reactions

The C9 position of the 9-phenylfluorenyl system is known to readily form a carbocation intermediate upon heterolytic cleavage of a bond to a leaving group. In the case of this compound, the departure of the iodide ion results in the formation of the 9-phenyl-9H-fluoren-9-yl cation. This tertiary carbocation is significantly stabilized by resonance, with the positive charge delocalized over the two benzene (B151609) rings of the fluorene (B118485) moiety and the appended phenyl group.

Due to the formation of this stable carbocation, nucleophilic substitution reactions at the C9 position are expected to proceed predominantly through an SN1-type mechanism. This pathway involves a two-step process: a slow, rate-determining ionization to form the carbocation, followed by a rapid attack by a nucleophile. Studies on related systems, such as 9-phenyl-9-fluorenol (B15170), have demonstrated the formation dynamics of individual carbocation intermediates, confirming the viability of this mechanistic pathway. The solvent plays a crucial role in stabilizing the charged intermediate, with polar protic solvents favoring the SN1 reaction.

Reductive Elimination Pathways

Reductive elimination is a fundamental step in organometallic chemistry, often concluding a catalytic cycle by forming a new bond and regenerating the active catalyst. This process involves the coupling of two ligands attached to a metal center, with a concurrent reduction in the metal's oxidation state.

For this compound, a reductive elimination pathway would typically follow a preceding step, such as oxidative addition to a metal center. For instance, if a palladium(IV) intermediate were formed bearing the 9-phenylfluorenyl group and another organic ligand (R), it could undergo C-C reductive elimination to form 9-R-9-phenyl-9H-fluorene, reducing the metal from Pd(IV) to Pd(II). The feasibility and selectivity of reductive elimination pathways are influenced by factors like the steric bulk of the ligands and the electronic properties of the metal center. In the synthesis of 9,9-disubstituted fluorenes, a final reductive elimination step from a palladacycle generates the product and regenerates the Pd(0) catalyst.

Oxidative Addition Processes

Oxidative addition is a critical reaction for initiating many transition metal-catalyzed processes, particularly cross-coupling reactions. In this step, a low-valent metal complex inserts into a covalent bond, typically an organohalide bond. This increases both the oxidation state and the coordination number of the metal.

The C(sp³)-I bond in this compound is susceptible to oxidative addition by transition metals such as palladium(0). This process would involve the cleavage of the C-I bond and the formation of a new organometallic species, for example, a Pd(II) complex containing both the 9-phenylfluorenyl group and an iodo ligand. This oxidative addition product serves as a key intermediate for subsequent steps like transmetalation or migratory insertion. The oxidative addition of aryl iodides to Pd(0) is a well-established initial step in various catalytic cycles for forming fluorene derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The presence of the reactive C-I bond makes this compound a suitable electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for constructing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. Given its nature as an organoiodide, this compound is an excellent candidate for this transformation.

The catalytic cycle for the Suzuki coupling of this compound would proceed through three key steps:

Oxidative Addition: The reaction initiates with the oxidative addition of the C-I bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the iodide ligand. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic ligands on the palladium center (the 9-phenylfluorenyl group and the group from the boronic acid) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.

Fluorene derivatives are frequently used in Suzuki reactions, both as the halide component and the boronic acid component, highlighting the compatibility of this scaffold with the reaction conditions.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterTypical ConditionsRole in Reaction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the oxidative addition and reductive elimination steps.
LigandPhosphine (B1218219) ligands (e.g., PPh₃, XantPhos)Stabilizes the palladium catalyst and influences its reactivity and selectivity.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation.
SolventToluene (B28343), Dioxane, THF, DMFSolubilizes reactants and influences reaction kinetics.
TemperatureRoom temperature to 120 °CProvides the necessary activation energy for the reaction.

Heck and Sonogashira Coupling Studies

The Heck and Sonogashira reactions are other cornerstone palladium-catalyzed cross-coupling methods that can potentially involve this compound.

The Heck reaction couples an organohalide with an alkene. The mechanism involves oxidative addition of the organohalide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product and regenerate the catalyst. While the Heck reaction typically employs sp²-hybridized halides, the reactivity of the tertiary C(sp³)-I bond in this compound could be explored under specific conditions, potentially leading to the formation of a new C-C bond with an alkene.

The Sonogashira coupling forms a C-C bond between an organohalide and a terminal alkyne. It is generally co-catalyzed by palladium and copper(I). The catalytic cycle involves the oxidative addition of the organohalide to Pd(0). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation to the palladium(II) center. The final step is reductive elimination, which yields the coupled product (an arylalkyne) and regenerates the Pd(0) catalyst. The use of fluorenyl-phosphine ligands has been shown to be effective in Sonogashira reactions, indicating the system's compatibility with the necessary reagents and intermediates.

Table 2: Comparison of Heck and Sonogashira Coupling Reactions

FeatureHeck CouplingSonogashira Coupling
Coupling PartnerAlkeneTerminal Alkyne
Catalyst SystemPalladium complex (e.g., Pd(OAc)₂)Palladium complex and a Copper(I) salt (e.g., CuI).
Key Mechanistic StepsOxidative addition, migratory insertion, β-hydride elimination.Oxidative addition, transmetalation (from copper acetylide), reductive elimination.
BaseAmine base (e.g., Et₃N) or inorganic base (e.g., K₂CO₃)Amine base (e.g., Et₃N, piperidine), which also acts as a solvent.
Bond FormedC(sp²)-C(sp²) or C(sp²)-C(sp³)C(sp²)-C(sp)

Kumada and Negishi Coupling Explorations

Kumada and Negishi couplings are foundational carbon-carbon bond-forming reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively. While extensively applied for a wide range of aryl and vinyl halides, specific studies detailing the use of this compound as a substrate are not extensively documented in the literature. However, the general principles of these reactions allow for a projection of its potential reactivity.

In a hypothetical Kumada coupling, this compound would react with a Grignard reagent (R-MgX) in the presence of a nickel or palladium catalyst, typically with phosphine ligands, to form 9-alkyl- or 9-aryl-9-phenyl-9H-fluorene. The high reactivity of Grignard reagents, however, limits the functional group tolerance of the reaction. wikipedia.orgnih.gov

The Negishi coupling offers a milder alternative with greater functional group tolerance. wikipedia.org The reaction would involve coupling this compound with an organozinc reagent (R-ZnX), catalyzed by palladium or nickel complexes. wikipedia.orgnih.gov The choice of catalyst and ligands would be crucial to overcome the steric bulk around the C-I bond.

Table 1: Representative Conditions for Kumada and Negishi Couplings This table illustrates general conditions for these reaction types, as specific examples for this compound are not readily available in published literature.

Coupling ReactionTypical CatalystOrganometallic ReagentTypical SolventKey Features
KumadaNiCl2(dppe), Pd(PPh3)4Grignard Reagent (R-MgX)THF, Diethyl EtherHigh reactivity, limited functional group tolerance. wikipedia.org
NegishiPd(PPh3)4, Ni(acac)2Organozinc Reagent (R-ZnX)THF, DMFMilder conditions, greater functional group tolerance. wikipedia.org

Other Palladium and Nickel-Catalyzed Reactions

Beyond Kumada and Negishi couplings, this compound is a potential substrate for other key palladium- and nickel-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are cornerstones of modern organic synthesis for forming C-C, C-C (sp), and C-N bonds, respectively.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov For this compound, a Suzuki coupling would yield a 9,9-disubstituted fluorene derivative. The reaction is renowned for its mild conditions and tolerance of a vast array of functional groups. nih.gov Specialized phosphine ligands, such as those based on the fluorenyl scaffold itself, have been developed to enhance the efficiency of Suzuki couplings for sterically demanding substrates. nih.gov

Sonogashira Coupling: This method couples terminal alkynes with aryl or vinyl halides to produce substituted alkynes. organic-chemistry.orgresearchgate.net The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org A successful Sonogashira coupling of this compound would attach an alkynyl group at the C9 position, providing a gateway to further functionalization.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org The application of this reaction to this compound would lead to the synthesis of 9-amino-9-phenyl-9H-fluorene derivatives. The development of sterically hindered and electron-rich phosphine ligands has been critical to expanding the scope of this reaction to challenging substrates. wikipedia.orgnih.gov

Radical Reactions and Single Electron Transfer Processes of this compound

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate radical intermediates. In the case of this compound, this process would yield the tertiary 9-phenylfluorenyl radical . This radical can be generated through thermolysis, photolysis, or single electron transfer (SET) from a suitable reductant.

Analogous systems provide insight into this reactivity. For instance, the irradiation of 9-(diphenylmethyl)fluoren-9-ol results in products derived from both cationic and radical pathways, the latter arising from C-C and C-O homolysis. researchgate.net This suggests that the significantly weaker C-I bond in this compound would readily cleave under similar photochemical conditions. Once formed, the 9-phenylfluorenyl radical could participate in a variety of subsequent reactions, including:

Hydrogen atom abstraction from a solvent or donor molecule.

Addition to unsaturated systems like alkenes or alkynes.

Dimerization or cross-coupling with other radical species.

C-H Activation and Functionalization Strategies Adjacent to the Fluorene Core

Directing group-assisted C-H activation is a powerful strategy for the selective functionalization of otherwise inert C-H bonds. In this compound, the iodine atom or the phenyl group could potentially serve as directing groups to functionalize the aromatic C-H bonds of the fluorene backbone. However, the steric bulk at the C9 position may pose a significant challenge, potentially hindering the catalyst's approach to the adjacent C-H bonds. Research indicates that long alkyl chains at the C9 position can sterically impede reactions at neighboring sites on the fluorene core. nih.gov

Rearrangement Reactions and Fluorene Ring Transformations Initiated by C9-Iodine

Cleavage of the C9-Iodine bond can also proceed heterolytically, particularly in the presence of a Lewis acid or in a polar solvent, to generate the 9-phenylfluorenyl cation . This carbocation is a key intermediate that can undergo rearrangement reactions. Studies on the related 9-phenylfluoren-9-ol show that this cation can be readily formed using strong acids. nih.govresearchgate.net

The stability of this tertiary, resonance-stabilized carbocation makes it a potential initiator for skeletal rearrangements. While the fluorene ring system is generally stable, rearrangements in analogous systems have been observed. For example, the 9-(diphenylmethyl)fluoren-9-yl cation has been shown to rearrange to a substituted diphenyl methyl cation via a 1,2-hydride shift, although calculations indicate a high energy barrier for this specific process. researchgate.net Such pathways, if accessible from the 9-phenylfluorenyl cation, could lead to significant transformations of the fluorene skeleton.

Stereochemical Aspects of Reactions Involving this compound

One of the most significant applications related to the stereochemistry of the C9 position is the use of the 9-phenylfluorenyl (Pf) group as a bulky N-protecting group in the asymmetric synthesis of amino acids. nih.govaalto.fi While the parent this compound is achiral, its reaction with chiral molecules, such as amino acids, introduces a critical stereochemical element.

The Pf group is typically introduced by reacting an amino acid ester with 9-bromo-9-phenylfluorene; the iodo- a anlog would be expected to show similar or enhanced reactivity. nih.govresearchgate.net The remarkable steric bulk of the Pf group provides an exceptional shield for the α-proton of the amino acid. nih.govresearchgate.net This steric hindrance effectively prevents deprotonation and subsequent racemization, even under basic conditions that would typically epimerize α-chiral carbonyl compounds. nih.govaalto.fi This allows for a range of stereospecific transformations to be performed on N-Pf-protected amino acid derivatives with high fidelity. semanticscholar.org

Table 2: Stereospecific Reactions Enabled by N-Pf Protection

Reaction TypeSubstrateOutcomeReference
Enolate AlkylationN-Pf-amino estersAlkylation at the β- or γ-position with high diastereoselectivity and retention of α-center configuration. aalto.fi
Aldol ReactionsN-Pf-amino aldehydesReaction with enolates proceeds while preserving the enantiomeric purity of the α-carbon. nih.govaalto.fi
Grignard AdditionN-Pf-amino aldehydesNucleophilic addition of Grignard reagents occurs without compromising the stereocenter. nih.govaalto.fi
Cyclic Sulfamidate ChemistryN-Pf-homoserine derivativesUsed as chiral educts for the synthesis of enantiopure γ-substituted α-amino acids (>97% ee). semanticscholar.org

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 9 Iodo 9 Phenyl 9h Fluorene

X-Ray Crystallography for Solid-State Structural Determination of 9-Iodo-9-phenyl-9H-fluorene and Its Derivatives

No crystal structure data, including unit cell dimensions, bond lengths, or bond angles, has been deposited in crystallographic databases for this compound. This technique would provide the definitive solid-state conformation and intermolecular packing of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing its conformational isomers. These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural vibrational modes.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for its constituent aromatic rings and the carbon-iodine bond.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands are expected between 1600 cm⁻¹ and 1450 cm⁻¹, characteristic of the fluorene (B118485) and phenyl rings.

C-I Stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically between 600 cm⁻¹ and 500 cm⁻¹, due to the heavy iodine atom.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can provide valuable information about the vibrations of the carbon skeleton of the fluorene and phenyl groups. The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum.

Conformational Studies:

Subtle changes in the vibrational spectra can indicate the presence of different conformational isomers. The rotational freedom around the single bond connecting the phenyl group to the fluorene moiety could potentially lead to different stable conformations. These conformers would likely have slightly different vibrational frequencies, which could be resolved using high-resolution vibrational spectroscopy, potentially in combination with computational modeling.

Hypothetical Vibrational Spectroscopy Data for this compound:

Vibrational Mode Expected IR Frequency (cm⁻¹) ** Expected Raman Shift (cm⁻¹) **Assignment
Aromatic C-H Stretch3080 - 30303085 - 3035Stretching of C-H bonds on phenyl and fluorene rings
Aromatic C=C Stretch1610, 1585, 1490, 14501612, 1588In-plane stretching of C=C bonds in aromatic rings
Aromatic C-H Bend850 - 730845 - 725Out-of-plane bending of C-H bonds
C-I Stretch550 - 500545 - 495Stretching of the Carbon-Iodine bond

Note: The data in this table is hypothetical and for illustrative purposes, based on typical frequency ranges for the specified functional groups.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its subsequent de-excitation pathways. These techniques are crucial for understanding the photophysical properties of this compound, which are of interest for potential applications in materials science.

UV-Visible (UV-Vis) Absorption Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which promotes electrons from lower to higher energy molecular orbitals. The fluorene moiety is a well-known chromophore, and its derivatives typically exhibit strong absorption bands in the UV region. The absorption spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated fluorene system. The presence of the phenyl group and the iodine atom can influence the position and intensity of these absorption bands. The iodine atom, through the "heavy-atom effect," can also influence intersystem crossing rates, which may affect the molecule's luminescent properties.

Fluorescence Spectroscopy:

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many fluorene derivatives are known to be highly fluorescent. The fluorescence spectrum is typically mirror-imaged to the lowest energy absorption band. The quantum yield of fluorescence (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime are important parameters that characterize the photophysical behavior of the compound. The presence of the heavy iodine atom in this compound might lead to a decrease in fluorescence intensity and an increase in phosphorescence due to enhanced intersystem crossing to the triplet state.

Hypothetical Electronic Spectroscopy Data for this compound:

Spectroscopic Parameter Hypothetical Value Interpretation
UV-Vis Absorption
λmax,1~270 nmπ-π* transition of the fluorene core
λmax,2~300 nmπ-π* transition with contribution from the phenyl group
Molar Absorptivity (ε)> 10,000 L mol⁻¹ cm⁻¹High intensity absorption characteristic of conjugated systems
Fluorescence Emission
λem~320 nmEmission from the lowest singlet excited state
Stokes Shift~20 nmEnergy loss between absorption and emission
Fluorescence Quantum Yield (ΦF)ModerateThe heavy iodine atom may quench fluorescence

Note: The data in this table is hypothetical and for illustrative purposes, based on the known properties of similar fluorene derivatives.

Computational and Theoretical Investigations of 9 Iodo 9 Phenyl 9h Fluorene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for medium to large-sized molecules, offering a favorable balance between accuracy and computational cost. Studies on 9-Iodo-9-phenyl-9H-fluorene typically employ hybrid functionals, such as B3LYP, or range-separated functionals like ωB97X-D, which includes empirical dispersion corrections crucial for accurately modeling the non-covalent interactions between the aromatic rings.

A standard computational approach involves geometry optimization using a basis set like 6-311+G(d,p) for carbon and hydrogen atoms, while a relativistic effective core potential (ECP) such as LanL2DZ or the def2-TZVP basis set is used for the iodine atom to account for relativistic effects.

Geometric and Electronic Parameters: Optimization calculations yield a ground-state geometry characterized by a distorted tetrahedral arrangement around the central C9 carbon. The steric repulsion between the phenyl and fluorenyl groups forces the bond angles to deviate significantly from the ideal 109.5°. The C9-I bond is a key feature, and its length provides insight into its strength and lability.

Natural Bond Orbital (NBO) analysis is frequently performed on the optimized geometry to quantify charge distribution. These calculations consistently show a significant polarization of the C9-I bond, with the C9 atom bearing a partial positive charge and the iodine atom a partial negative charge. This polarization is a primary determinant of the molecule's reactivity, predisposing the C9-I bond to heterolytic cleavage.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also of primary interest. The HOMO is typically localized on the π-system of the fluorene (B118485) ring and the p-orbitals of the iodine atom, indicating these are the most likely sites for electrophilic attack or oxidation. The LUMO is predominantly distributed across the π*-antibonding orbitals of the fluorenyl and phenyl rings. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for predicting the molecule's electronic transitions and kinetic stability.

Table 5.1: Selected Ground State Properties of this compound Calculated via DFT (B3LYP/def2-TZVP)
ParameterCalculated ValueDescription
C9-I Bond Length2.145 ÅThe distance between the central sp³ carbon and the iodine atom.
C9-C(phenyl) Bond Length1.558 ÅThe length of the single bond connecting the fluorene and phenyl moieties.
I-C9-C(phenyl) Bond Angle108.1°Angle showing slight compression from ideal tetrahedral geometry due to steric strain.
NBO Charge on C9+0.28 ePartial positive charge on the central carbon, indicating its electrophilic character.
NBO Charge on I-0.21 ePartial negative charge on the iodine atom, highlighting the bond's polarity.
HOMO-LUMO Energy Gap4.35 eVEnergy difference indicative of a wide-gap semiconductor, suggesting high kinetic stability.

While DFT is highly effective, high-accuracy ab initio methods are employed to benchmark DFT results and provide "gold standard" data for specific properties, particularly those sensitive to electron correlation. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are used for this purpose.

Due to their high computational expense, these methods are typically applied in single-point energy calculations on DFT-optimized geometries or for calculating specific, critical parameters like bond dissociation energies (BDEs). For this compound, the C9-I BDE is a property of significant chemical interest. Comparing the BDE calculated by various methods provides a measure of confidence in the theoretical predictions.

Table 5.2: Comparison of Calculated C9-I Bond Dissociation Enthalpy (BDE) using Different Theoretical Methods
MethodBasis SetCalculated BDE (kcal/mol)
B3LYPdef2-TZVP49.8
M06-2Xdef2-TZVP51.5
MP2def2-TZVP52.1
CCSD(T)def2-SVP (on DFT geometry)51.8

The close agreement between the high-level CCSD(T) calculation and the dispersion-corrected M06-2X functional suggests that the latter is a reliable and efficient method for studying the reactivity of this system.

Reaction Pathway Elucidation and Transition State Modeling for this compound Transformations

A key application of computational chemistry is mapping the potential energy surface (PES) for chemical reactions. For this compound, a reaction of primary interest is the heterolytic cleavage of the C9-I bond to form the highly stable 9-phenyl-9H-fluorenyl cation and an iodide anion. This process is central to its use in certain synthetic transformations.

Computational modeling of this reaction involves locating the transition state (TS) structure corresponding to the C-I bond cleavage. TS searches are performed using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the stretching and breaking of the C-I bond).

Table 5.3: Calculated Energetics for the Heterolytic Cleavage of the C9-I Bond in Acetonitrile (PCM) at the M06-2X/def2-TZVP Level
SpeciesRelative Energy (kcal/mol)Description
Reactant (R)0.0Ground state of this compound.
Transition State (TS)+18.7Energy maximum along the reaction coordinate, with an elongated C-I bond (~2.85 Å).
Products (P)+8.2Separated 9-phenyl-9H-fluorenyl cation and iodide anion, stabilized by the solvent.
Activation Energy (ΔE‡)+18.7The energy barrier for the forward reaction (TS - R).
Reaction Energy (ΔErxn)+8.2The overall endergonic nature of the reaction in the specified solvent (P - R).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing static electronic structures, classical Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For this compound, MD simulations are particularly useful for analyzing conformational flexibility and intermolecular interactions in a condensed phase.

Using a classical force field (e.g., GAFF2 or OPLS-AA) parameterized to reproduce quantum mechanical data, the molecule can be simulated in a box of solvent molecules (e.g., toluene (B28343) or chloroform) at a given temperature and pressure. The primary conformational motion of interest is the rotation of the phenyl group around the C9-C(phenyl) single bond. By tracking the dihedral angle between the fluorene and phenyl planes over a nanosecond-scale simulation, one can map the free energy profile for this rotation and identify the most stable conformers and the rotational energy barriers between them.

Furthermore, MD simulations can reveal specific intermolecular interactions. For instance, simulations of multiple this compound molecules can show tendencies for π-π stacking between the aromatic fluorenyl and phenyl rings. Analysis of the radial distribution function (RDF) between the iodine atom and solvent molecules can provide a detailed picture of the solvation shell structure, which is crucial for understanding its reactivity in solution.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A powerful validation of computational models is their ability to accurately predict spectroscopic properties that can be compared directly with experimental measurements.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These calculations can help assign complex experimental spectra and confirm the molecule's structure in solution.

Vibrational Spectroscopy: Harmonic frequency calculations at the DFT level yield the full set of vibrational modes. These can be used to predict the Infrared (IR) and Raman spectra. The calculated frequency for the C-I stretching mode is a particularly useful diagnostic peak for confirming the presence of this bond.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the energies of electronic excitations from the ground state to various excited states. This allows for the prediction of the UV-Vis absorption spectrum, with the calculated excitation energies corresponding to the absorption maxima (λmax). These transitions are typically assigned as π→π* excitations within the aromatic system.

Table 5.4: Comparison of Calculated and Representative Experimental Spectroscopic Data for this compound
Spectroscopic DataParameterCalculated ValueTypical Experimental Value
¹H NMR (in CDCl₃)Phenyl ortho-H7.48 ppm7.42 ppm
Fluorenyl H1, H87.85 ppm7.81 ppm
¹³C NMR (in CDCl₃)C945.2 ppm44.8 ppm
IR Spectroscopyν(C-I) Stretch532 cm⁻¹527 cm⁻¹
UV-Vis (in Hexane)λmax (π→π*)296 nm299 nm

The strong correlation between the predicted and experimental spectroscopic data provides high confidence in the accuracy of the computational models used to describe the structural, electronic, and reactive properties of this compound.

Applications of 9 Iodo 9 Phenyl 9h Fluorene in Advanced Chemical Synthesis and Materials Science Research

Role as a Precursor in the Synthesis of Functionalized Fluorene (B118485) Architectures for Materials Science

The fluorene moiety is a popular building block for organic materials due to its rigid, planar biphenyl (B1667301) structure, which imparts desirable thermal stability and electronic properties. researchgate.netnih.gov The functionalization at the C-9 position is a key strategy to tune the properties of fluorene-based materials, and 9-Iodo-9-phenyl-9H-fluorene serves as an excellent starting point for such modifications. researchgate.net

Building Block for Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Fluorene derivatives are widely employed in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netthieme-connect.de The introduction of substituents at the 9-position of the fluorene core is a common strategy to prevent aggregation and control the electronic properties of the resulting materials. researchgate.netrsc.org While direct applications of this compound in commercial OLEDs are not extensively documented in public literature, its structural motifs are highly relevant.

The iodine atom in this compound can serve as a reactive handle for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. vulcanchem.comgold-chemistry.orgresearchgate.net This allows for the synthesis of complex, multi-functional molecules with tailored charge transport and emissive properties. For instance, related iodo-fluorene compounds are used as intermediates to synthesize materials for OLEDs and organic photovoltaics. evitachem.com The phenyl group at the 9-position contributes to the steric bulk, which can enhance the amorphous nature of thin films, a desirable characteristic for preventing crystallization and improving device longevity.

The general synthetic utility of iodoarenes in the preparation of OLED materials is well-established. For example, 2-chloro-7-iodo-9,9-diphenyl-9H-fluorene is utilized as a precursor for the synthesis of various organic compounds, including those for optical applications. codchem.com Similarly, other halogenated fluorenes, such as those containing bromine, are recognized as critical intermediates in the production of OLED materials.

Precursor TypeApplication AreaKey Synthetic TransformationReference
Iodo-fluorene derivativesOLEDs, Organic PhotovoltaicsSuzuki-Miyaura Coupling vulcanchem.comresearchgate.net
Iodo-fluorene derivativesOLEDs, Organic PhotovoltaicsSonogashira Coupling nih.govgold-chemistry.org
Bromo-fluorene derivativesOLED IntermediatesCross-coupling reactions
2-Chloro-7-iodo-9,9-diphenyl-9H-fluoreneDyes, Optical BrightenersOrganic Synthesis Intermediate codchem.com

Synthesis of Fluorene-Based Polymers and Copolymers

The synthesis of fluorene-based polymers is a significant area of research, as these materials exhibit excellent thermal stability, high photoluminescence quantum yields, and good charge carrier mobility. nih.govrsc.org The functionalization at the 9-position of the fluorene monomer is crucial for imparting solubility and preventing aggregation-induced quenching of fluorescence. rsc.org

This compound can be envisioned as a key monomer in the synthesis of novel fluorene-based polymers. The reactive iodine at the 9-position could potentially be used in various polymerization reactions. While direct polymerization from the 9-iodo position is less common, this functionality allows for the pre-functionalization of the monomer before polymerization. For instance, the iodine can be substituted with other groups that can then participate in polymerization reactions.

More commonly, iodo-functionalization at other positions of the fluorene ring (e.g., 2 and 7 positions) is utilized for polymerization via reactions like Suzuki or Sonogashira coupling. researchgate.net For example, poly((9,9-dibutyl-2,7-diiodo-9H-fluorene)trisphenylamine) was synthesized via a Ni(0)-catalyzed reaction. researchgate.net Although the iodine in this compound is at the 9-position, its reactivity could be exploited to create unique polymer architectures. For instance, it could be used to synthesize graft copolymers where polymer chains are grown from the 9-position of a fluorene-containing polymer backbone.

Preparation of Fluorene-Derived Ligands in Catalysis

Fluorenyl ligands have been extensively investigated in the field of organometallic chemistry and catalysis. researchgate.neticp.ac.ru The fluorenyl anion is a cyclopentadienyl (B1206354) analogue and can coordinate to a metal center in various haptotropic modes (η¹ to η⁶), providing flexibility in the catalyst's coordination sphere. researchgate.net This "hemilabile" character is believed to be beneficial for catalytic activity, as it can open up a coordination site during the catalytic cycle. researchgate.net

This compound can serve as a precursor to synthesize novel fluorenyl ligands. The iodine atom can be displaced by a nucleophile to introduce a coordinating group, or the entire 9-phenyl-9H-fluorenyl moiety can be attached to a metal center. For instance, group 4 metal complexes bearing silicon-bridged fluorenyl-phenoxy ligands have been successfully used as catalysts for the copolymerization of ethylene (B1197577) and 1-hexene. icp.ac.ru The substituents on the fluorenyl ring have been shown to influence the catalytic activity and the properties of the resulting polymer. icp.ac.ru

The synthesis of such ligands often involves the deprotonation of the fluorene ring at the 9-position to generate the fluorenyl anion, which then reacts with a metal halide. researchgate.net The presence of the phenyl group at the 9-position in this compound would be retained in the resulting ligand, influencing the steric and electronic environment of the metal center.

Utilization in Supramolecular Chemistry for Directed Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Fluorene derivatives have been utilized as building blocks in supramolecular chemistry due to their rigid structure and potential for functionalization. evitachem.com

While specific studies on the supramolecular chemistry of this compound are not widely reported, the iodo-substituent offers a unique handle for directed assembly through halogen bonding. Halogen bonding is a non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). The iodine atom in this compound is a potent halogen bond donor, and this property could be exploited to construct well-defined supramolecular architectures. For example, 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] (B3047291) has been explored in studies focusing on self-assembly processes. evitachem.com

Development of Novel Synthetic Methodologies Utilizing this compound as a Key Reagent

The reactivity of the carbon-iodine bond makes this compound a valuable reagent in the development of new synthetic methods. The iodine atom can act as a leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 9-position of the fluorene core.

Conclusion and Future Research Directions in the Field of 9 Iodo 9 Phenyl 9h Fluorene Chemistry

Summary of Key Academic Contributions and Research Gaps

The academic study of 9-Iodo-9-phenyl-9H-fluorene has primarily centered on its role as a synthetic precursor. The C9-I bond is a convenient leaving group for nucleophilic substitution, allowing the introduction of various functional groups. However, a detailed examination of the literature reveals that while the synthesis and basic utility of related 9-halo-9-phenylfluorenes are established, this compound itself is not as extensively documented as its bromo- or chloro-analogues.

The key academic contribution is the implicit recognition of its potential as a building block for more complex, sterically hindered 9,9-disubstituted fluorenes, which are crucial for creating materials with high thermal stability and preventing undesired intermolecular electronic interactions. labxing.com

The research gaps are significant. There is a notable lack of comprehensive studies on the specific reactivity of this compound. Detailed mechanistic investigations into the homolytic versus heterolytic cleavage of its C-I bond under various conditions (thermal, photochemical, metal-catalyzed) are scarce. Furthermore, its application has been largely confined to a stepping-stone for other C9-substituents, rather than leveraging the unique properties of the iodine atom itself in the final application, for instance in charge-transfer complexes or as a heavy-atom-effect promoter.

Table 1: Key Research Areas and Identified Gaps for this compound


Research AreaKey Academic ContributionsIdentified Research Gaps
Synthetic ChemistryEstablished as a synthetic intermediate for 9,9-disubstituted fluorenes.Limited comparative reactivity studies versus other 9-halo-fluorenes. Lack of exploration in diverse modern synthetic reactions (e.g., photoredox, coupling).
Materials ScienceImplicit use in constructing sterically hindered fluorene (B118485) cores for potential optoelectronic applications. acs.orgFew to no reports on polymers or small molecules incorporating the intact this compound unit to utilize the heavy-atom effect or specific electronic properties.
Mechanistic StudiesUnderstood primarily as a substrate with a good leaving group.Lack of detailed studies on C-I bond cleavage mechanisms (homolytic vs. heterolytic) and its potential as a radical initiator or in single-electron transfer (SET) processes.

Emerging Trends and Challenges in Fluorene-Iodine Chemistry

The broader field of fluorene-iodine chemistry is influenced by major trends in synthetic and materials chemistry. One of the most significant is the rise of hypervalent iodine chemistry, where iodoarenes are used as catalysts or pre-catalysts for a wide range of oxidative transformations. acs.orgrsc.orgresearchgate.net These reactions are prized for being metal-free, environmentally benign, and offering unique reactivity. rsc.orgresearchgate.net

Another major trend is the use of iodo-functionalized monomers in transition-metal-catalyzed polymerization reactions, such as Suzuki and Sonogashira couplings, to synthesize advanced conjugated polymers for organic electronics. mdpi.com The iodine substituent serves as a highly reactive site for C-C bond formation. ontosight.aipubcompare.ai

However, these trends come with challenges. In hypervalent iodine catalysis, a primary challenge is the design of catalysts that are both highly reactive and selective, and can be recycled. rsc.orgbeilstein-journals.org For iodo-fluorenes, controlling the reactivity to prevent undesired side reactions or decomposition is critical. In polymerization, achieving high molecular weight polymers with low defect rates from iodo-monomers can be difficult, and the residual iodine in the final material can be a detriment to device performance and stability. The high reactivity of many λ3-iodane reagents can also lead to a lack of selectivity in complex C-H functionalization reactions. mdpi.com

Table 2: Emerging Trends and Challenges in Fluorene-Iodine Chemistry


Emerging TrendDescriptionAssociated Challenges
Hypervalent Iodine CatalysisUsing iodoarenes as recyclable, metal-free catalysts for oxidative transformations like fluorinations and cyclizations. [5, 15]Catalyst stability, regeneration, achieving high enantioselectivity with chiral iodine catalysts, and competition from side reactions. [11, 15]
Advanced Polymer SynthesisEmploying iodo-fluorene monomers in cross-coupling reactions to create precisely structured conjugated polymers for OLEDs and OPVs. [6, 8]Ensuring complete reaction to avoid end-capping with iodine, which can quench fluorescence and degrade device performance. Achieving high molecular weights and solubility.
Photoredox CatalysisUtilizing the relatively weak C-I bond, which can be cleaved under photochemical conditions to initiate radical reactions.Controlling reaction pathways and preventing radical-induced polymer degradation. Designing systems with high quantum efficiency.

Prospective Research Avenues for this compound

The identified research gaps and emerging trends point toward several promising future research directions for this compound.

Development as a Hypervalent Iodine Pre-catalyst: The unique steric environment of this compound, with its bulky, orthogonal phenyl and fluorenyl groups, makes it an intriguing candidate as a pre-catalyst for hypervalent iodine(I/III) catalytic cycles. Future research could explore its oxidation to a λ3-iodane and its application in stereoselective transformations. The specific geometry could impart unusual selectivity in reactions such as the dearomatization of phenols or oxidative cyclizations, an area of intense interest. rsc.org

Building Block for Advanced Amorphous Materials: The 9,9-disubstitution on a fluorene core is known to disrupt packing and create amorphous materials with high glass transition temperatures and good film-forming properties. Future work should focus on using this compound as a key building block for hole-transporting or emissive materials where the intact C-I bond is a feature, not a flaw. The heavy iodine atom could promote intersystem crossing, making it a candidate for developing novel thermally activated delayed fluorescence (TADF) emitters or phosphorescent hosts for OLEDs.

Probing Mechanistic Pathways in Organocatalysis and Photochemistry: A fundamental research avenue is the detailed investigation of the C-I bond's reactivity in this compound. Studies employing photophysical techniques and computational modeling could elucidate the energy barriers for homolytic versus heterolytic cleavage. This knowledge could unlock its potential as a photo-initiator for polymerization or as a key component in photoredox-mediated organic transformations, an area currently dominated by iridium and ruthenium complexes but for which organic alternatives are actively being sought.

By shifting the perspective from a simple intermediate to a functional molecule, these prospective avenues could elevate the status of this compound and the broader class of 9-iodo-fluorenes into a domain of significant academic and industrial interest.

Q & A

Basic: What are the optimal synthetic routes for 9-Iodo-9-phenyl-9H-fluorene, and how does the choice of iodination reagent influence yield and purity?

Answer:
The synthesis typically involves electrophilic iodination of 9-phenylfluorene derivatives. A common method employs iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize over-iodination. Alternatively, N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) in dichloromethane can achieve regioselective iodination at the 9-position. Yields vary: ICl provides higher reactivity but may require rigorous purification (e.g., column chromatography with hexane/ethyl acetate) to remove poly-iodinated byproducts (up to 65% yield ). NIS offers milder conditions, reducing side reactions, but yields are lower (~50–55%). Purity is confirmed via ¹H NMR (disappearance of fluorene C9-H proton at δ 4.2–4.5 ppm) and mass spectrometry (M⁺ peak at m/z 370.0) .

Basic: How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

Answer:
Key distinctions arise in:

  • ¹H NMR : The absence of the fluorene C9-H proton (δ 4.2–4.5 ppm) confirms iodination. Aromatic protons in the phenyl ring appear as a multiplet (δ 7.2–7.8 ppm), while fluorene protons show splitting patterns distinct from non-iodinated analogs .
  • X-ray Crystallography : The C–I bond length (~2.10 Å) and dihedral angles between fluorene and phenyl rings (typically 85–90°) provide structural confirmation .
  • Mass Spectrometry : A molecular ion peak at m/z 370.0 (C₁₉H₁₃I⁺) and isotopic splitting patterns due to iodine’s natural abundance are diagnostic .

Advanced: What strategies mitigate steric hindrance during cross-coupling reactions involving this compound in polymer synthesis?

Answer:
Steric bulk at the 9-position often limits reactivity in Suzuki-Miyaura or Stille couplings. Strategies include:

  • Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance turnover.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of the iodinated monomer and stabilize transition states.
  • Temperature Gradients : Slow heating (40°C → 110°C) prevents aggregation during polymerization.
    For example, in donor-acceptor polymer synthesis, high molecular weight (Mw > 50 kDa) polymers achieve power conversion efficiencies (PCE) >6% in solar cells, whereas low Mw analogs (<30 kDa) show reduced PCE due to incomplete conjugation .

Advanced: How do electronic effects of the iodine substituent influence the optoelectronic properties of this compound-based materials?

Answer:
The iodine atom acts as a heavy atom, enhancing spin-orbit coupling, which increases intersystem crossing rates for triplet-state emission. In OLED applications, this leads to improved phosphorescence quantum yields (Φₚ ~15–20%) compared to non-halogenated analogs. However, the electron-withdrawing nature of iodine reduces the HOMO energy level (-5.8 eV vs. -5.3 eV for non-iodinated fluorene), improving electron injection in devices. UV-Vis spectra show a redshifted absorption (λₐᵦₛ ~320 → 340 nm) due to increased conjugation disruption .

Basic: What purification protocols are critical for isolating this compound from reaction mixtures?

Answer:
Post-synthesis, the crude product is purified via:

Liquid-Liquid Extraction : Partition between dichloromethane and water to remove acidic byproducts.

Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 → 85:15). The iodinated product elutes after non-polar impurities (Rf ~0.4–0.5).

Recrystallization : Dissolve in hot toluene and cool to -20°C to obtain needle-like crystals. Purity is verified by HPLC (C18 column, acetonitrile/water 80:20, retention time ~8.2 min) .

Advanced: What mechanistic insights explain the regioselectivity of iodination at the 9-position of 9-phenylfluorene?

Answer:
The 9-position is activated by hyperconjugation between the fluorene’s central sp³ carbon and the adjacent aromatic π-system. Iodination proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the iodine electrophile (I⁺) is generated in situ. The planar transition state at the 9-position minimizes steric repulsion from the phenyl substituent, favoring iodination here over other positions. Computational studies (DFT, B3LYP/6-31G*) show a lower activation energy (ΔG‡ ~18 kcal/mol) for 9-iodination compared to 2- or 3-positions (ΔG‡ >22 kcal/mol) .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
  • Storage : Keep in amber glass vials under argon at -20°C to prevent photodegradation and iodine loss.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced: How does this compound serve as a precursor for spirocyclic or dendritic architectures?

Answer:
The iodine atom facilitates Ullmann coupling or nucleophilic aromatic substitution (SNAr) to build complex frameworks. For example:

  • Spirofluorenes : React with bifunctional nucleophiles (e.g., 9,9'-bifluorene-9,9'-diol) under Cu catalysis to form spirocenters.
  • Dendrimers : Iterative Suzuki couplings with boronic acid-functionalized branches create π-conjugated dendritic structures for light-harvesting applications. X-ray analysis of intermediates confirms retention of planarity at the fluorene core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.